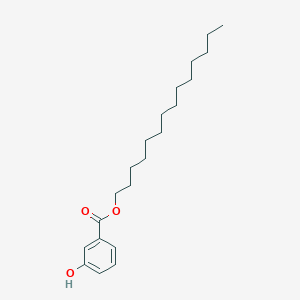
Tetradecyl 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 3-hydroxybenzoate: is an organic compound that belongs to the class of esters It is derived from 3-hydroxybenzoic acid and tetradecanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetradecyl 3-hydroxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound has been studied for its potential effects on cellular processes. It may be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound has potential applications in the development of drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of tetradecyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group in the benzoate moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting their properties and functions.
Comparison with Similar Compounds
Tetradecyl 2-hydroxybenzoate: Similar structure but with the hydroxyl group in the ortho position.
Tetradecyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.
Tetradecyl benzoate: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: Tetradecyl 3-hydroxybenzoate is unique due to the position of the hydroxyl group in the meta position. This positioning influences its reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts.
Properties
CAS No. |
111722-00-0 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tetradecyl 3-hydroxybenzoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-21(23)19-15-14-16-20(22)18-19/h14-16,18,22H,2-13,17H2,1H3 |
InChI Key |
JTZVDMAEWWWUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


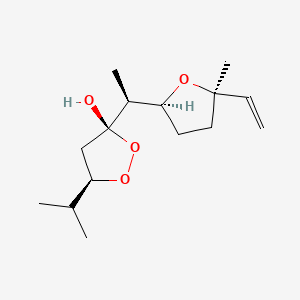

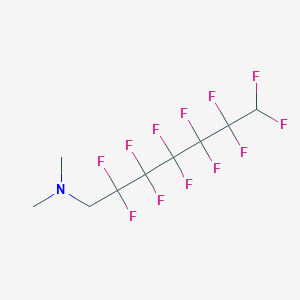
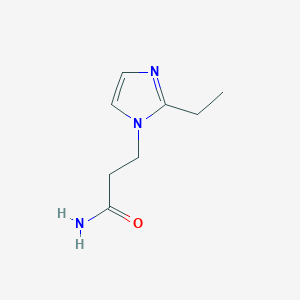
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
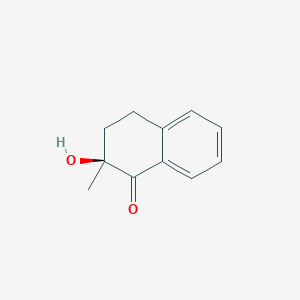

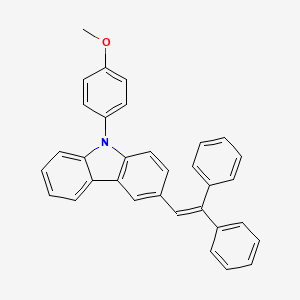
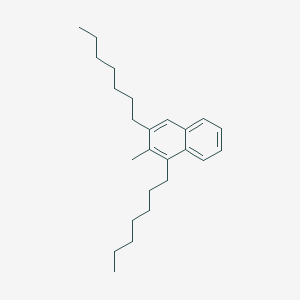


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
